molecular formula C11H17N B12390014 n-Benzyl-tert-butyl-d9-amine

n-Benzyl-tert-butyl-d9-amine

Cat. No.: B12390014
M. Wt: 172.31 g/mol
InChI Key: DLSOILHAKCBARI-GQALSZNTSA-N
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Description

n-Benzyl-tert-butyl-d9-amine is a deuterated amine compound with the molecular formula C11H8D9N and a molecular weight of 172.32. It is a derivative of n-Benzyl-tert-butylamine, where the hydrogen atoms in the tert-butyl group are replaced by deuterium atoms. This compound is often used in scientific research due to its unique isotopic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Benzyl-tert-butyl-d9-amine typically involves the reaction of benzyl chloride with tert-butylamine in the presence of a deuterating agent. One common method involves the use of deuterated ammonia or deuterated water to introduce deuterium atoms into the tert-butyl group. The reaction is usually carried out under controlled conditions to ensure high isotopic purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced deuteration techniques to achieve the desired isotopic enrichment. The reaction conditions are optimized to maximize yield and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

n-Benzyl-tert-butyl-d9-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

n-Benzyl-tert-butyl-d9-amine is widely used in scientific research due to its unique isotopic properties. Some of its applications include:

    Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

    Biology: Used in metabolic studies to trace the pathways of amine metabolism.

    Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.

    Industry: Used in the synthesis of deuterated compounds for various industrial applications

Mechanism of Action

The mechanism of action of n-Benzyl-tert-butyl-d9-amine involves its interaction with molecular targets and pathways in biological systems. The deuterium atoms in the compound can affect the rate of chemical reactions, leading to differences in metabolic pathways and reaction kinetics compared to non-deuterated analogs. This property makes it valuable in studying isotope effects and reaction mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Benzyl-tert-butyl-d9-amine is unique due to its high isotopic enrichment with deuterium atoms. This property makes it particularly useful in NMR spectroscopy and other analytical techniques where isotopic labeling is required. Compared to its non-deuterated analogs, it provides more detailed insights into reaction mechanisms and metabolic pathways .

Properties

Molecular Formula

C11H17N

Molecular Weight

172.31 g/mol

IUPAC Name

N-benzyl-1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-amine

InChI

InChI=1S/C11H17N/c1-11(2,3)12-9-10-7-5-4-6-8-10/h4-8,12H,9H2,1-3H3/i1D3,2D3,3D3

InChI Key

DLSOILHAKCBARI-GQALSZNTSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC1=CC=CC=C1

Canonical SMILES

CC(C)(C)NCC1=CC=CC=C1

Origin of Product

United States

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